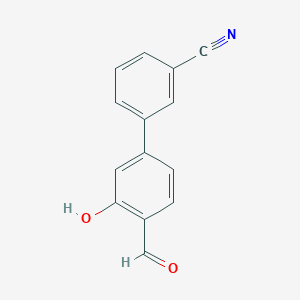

3-(4-formyl-3-hydroxyphenyl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-formyl-3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSQIGHPZPYGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685042 | |

| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-09-3 | |

| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 3-(4-formyl-3-hydroxyphenyl)benzonitrile

While specific literature detailing a singular, established industrial-scale synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile is not extensively documented, its structure lends itself to well-established retrosynthetic disconnections. The most logical and versatile approach involves the strategic formation of the central carbon-carbon bond between the two aromatic rings, a cornerstone of modern organic synthesis.

Multi-Step Synthesis Approaches

A robust multi-step synthesis for 3-(4-formyl-3-hydroxyphenyl)benzonitrile can be envisioned through a convergent strategy, primarily relying on a palladium-catalyzed cross-coupling reaction. A prime candidate for this key transformation is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. organic-chemistry.orgacs.org

A plausible retrosynthetic analysis suggests two primary convergent pathways:

Pathway A: Coupling of (4-formyl-3-hydroxyphenyl)boronic acid with 3-bromobenzonitrile.

Pathway B: Coupling of (3-cyanophenyl)boronic acid with a suitable halide or triflate derivative of 4-formyl-3-hydroxybenzene.

Both pathways require the synthesis of the respective functionalized precursors, which in themselves involve multi-step procedures. For instance, the synthesis of 4-formyl-3-hydroxyphenylboronic acid can be achieved from precursor molecules, although specific routes are not widely published. sigmaaldrich.comchemicalbook.combldpharm.com Similarly, (3-cyanophenyl)boronic acid is a commercially available reagent or can be synthesized from 3-bromobenzonitrile. sigmaaldrich.comnih.gov

Functional Group Interconversions and Strategic Transformations

The synthesis of the necessary precursors for the key cross-coupling reaction relies heavily on strategic functional group interconversions (FGIs).

Formation of the Nitrile Group: The cyano group on the benzonitrile (B105546) ring can be introduced via several methods. A common approach is the Sandmeyer reaction of an appropriately substituted aniline. Alternatively, the dehydration of an amide or an oxime can yield the nitrile functionality. acs.org

Introduction of the Formyl and Hydroxyl Groups: The salicylaldehyde (B1680747) moiety (a 2-hydroxybenzaldehyde) is a key feature of one of the aromatic rings. The formylation of phenols is a classic transformation with numerous named reactions available, including the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions. thieme-connect.comwikipedia.org The Casnati–Skattebøl reaction, which involves the ortho-formylation of phenols using magnesium phenolates and formaldehyde, is another effective method. thieme-connect.com The relative positioning of the formyl and hydroxyl groups is critical and is often directed by the inherent electronic properties of the substituted phenol (B47542). Aromatic hydroxylation can also be achieved through various methods, including electrophilic hydroxylation or via nucleophilic aromatic substitution on an appropriately activated aromatic ring. fiveable.menih.gov

Catalytic Reactions Employed in Synthesis

Palladium-catalyzed cross-coupling reactions are central to the proposed synthetic strategies for 3-(4-formyl-3-hydroxyphenyl)benzonitrile. youtube.com The Suzuki-Miyaura coupling is particularly advantageous due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. organic-chemistry.orgtaylorandfrancis.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzonitrile) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound (e.g., (4-formyl-3-hydroxyphenyl)boronic acid) is transferred to the palladium(II) center, typically requiring the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent system is crucial for a successful and high-yielding coupling reaction. A variety of phosphine-based ligands, such as triphenylphosphine (B44618) and biaryl monophosphine ligands, are commonly employed to stabilize the palladium catalyst and facilitate the reaction. organic-chemistry.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the proposed Suzuki-Miyaura coupling can be significantly influenced by the reaction parameters. Optimization of these parameters is a critical step in developing a robust and scalable synthesis.

Key parameters for optimization include:

Catalyst System: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands is essential to identify the most active and stable catalytic system. acs.orgorganic-chemistry.org

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction rate and yield by influencing the activation of the boronic acid. organic-chemistry.org

Solvent: A range of solvents, from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, can be used. The solubility of the reactants and the temperature requirements of the reaction will guide solvent selection.

Temperature: While many Suzuki couplings can be performed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive substrates. acs.org

Recent advancements have seen the use of machine learning and automated systems to rapidly screen a wide range of reaction conditions, accelerating the optimization process for complex coupling reactions. chemistryviews.orgrsc.orgnih.gov

Exploration of Novel Synthetic Pathways

Beyond the well-established cross-coupling strategies, the exploration of novel synthetic pathways could offer more efficient or sustainable routes to 3-(4-formyl-3-hydroxyphenyl)benzonitrile. One such avenue is the direct C-H activation/arylation approach. This methodology circumvents the need for pre-functionalized starting materials like organoborons or organohalides by directly coupling a C-H bond of one aromatic ring with a suitable partner. For example, a directed C-H functionalization of a benzonitrile derivative followed by coupling with a phenolic component could be a potential, more atom-economical route.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile, several green chemistry considerations can be integrated:

Use of Aqueous Media: Performing the Suzuki-Miyaura coupling in water or aqueous solvent mixtures can significantly reduce the reliance on volatile organic compounds (VOCs). acs.orgcdnsciencepub.comresearchgate.net

Catalyst Efficiency and Recycling: The development of highly efficient catalysts with high turnover numbers minimizes the amount of palladium required. Furthermore, the use of heterogeneous or recyclable catalysts can simplify product purification and reduce metal waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Direct C-H activation strategies, for instance, offer higher atom economy compared to traditional cross-coupling reactions that generate stoichiometric byproducts.

Energy Efficiency: Utilizing milder reaction conditions, such as room temperature couplings, reduces energy consumption. acs.org

By thoughtfully selecting synthetic strategies and optimizing reaction conditions with sustainability in mind, the synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile can be achieved in an environmentally responsible manner.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aromatic Nitrile Group

The aromatic nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction Pathways

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. ncert.nic.inresearchgate.net Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric or sulfuric acid, which proceeds through an amide intermediate to furnish the corresponding carboxylic acid. ncert.nic.in For instance, the hydrolysis of 3-cyanobenzaldehyde, a related compound, can be achieved using hydrochloric acid at elevated temperatures (60-90 °C) to yield the corresponding carboxylic acid. google.com Similarly, alkaline hydrolysis with a base like sodium hydroxide, followed by acidification, also yields the carboxylic acid. ncert.nic.in

The nitrile group is also susceptible to reduction to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. researchgate.net For example, nitriles can be reduced to the corresponding imine with stannous chloride in the presence of hydrochloric acid (Stephen reaction), which upon hydrolysis yields an aldehyde. ncert.nic.in Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used for the selective reduction of nitriles to aldehydes. jove.com The reduction of aromatic nitriles to aldehydes has been reported in yields of 60-98%. researchgate.net

Table 1: Summary of Hydrolysis and Reduction Reactions of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Acid Hydrolysis | Dilute HCl, heat (60-90 °C) | Carboxylic acid | ncert.nic.ingoogle.com |

| Alkaline Hydrolysis | NaOH solution, heat, then acid workup | Carboxylic acid | ncert.nic.in |

| Reduction to Amine | LiAlH4 or catalytic hydrogenation | Primary amine | researchgate.net |

| Reduction to Aldehyde (Stephen Reaction) | SnCl2, HCl, then hydrolysis | Aldehyde | ncert.nic.in |

| Reduction to Aldehyde | DIBAL-H, then hydrolysis | Aldehyde | jove.com |

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings. uchicago.eduresearchgate.netrsc.org For instance, the reaction of nitriles with azides can yield tetrazoles, while reaction with nitrones can lead to the formation of oxadiazoles. While specific examples with 3-(4-formyl-3-hydroxyphenyl)benzonitrile are not extensively documented, the general reactivity of aromatic nitriles suggests its potential to undergo such transformations. The participation of unactivated cyano groups in Diels-Alder and ene reactions has also been reported, highlighting the versatility of the nitrile group in cycloadditions.

Reactivity of the Aromatic Formyl Moiety

The aromatic formyl group (-CHO) is a key site for a variety of chemical transformations, including condensation reactions, oxidation and reduction, and nucleophilic additions.

Condensation Reactions, including Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). A new Schiff base, 4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl octadecanoate, was synthesized from the reaction of 4-formyl-3-hydroxyphenyl octadecanoate and 3-aminobenzonitrile. researchgate.net This reaction highlights the feasibility of Schiff base formation with the 4-formyl-3-hydroxyphenyl moiety. The formation of the imine bond is confirmed by spectroscopic methods. researchgate.netnih.gov The formyl group can also react with hydrazines to form hydrazones and with hydroxylamine (B1172632) to form oximes. For example, 3-formyl-4-hydroxycoumarin reacts with various diamines to form mono- and diimine products. researchgate.netscispace.com

The formyl group is also a suitable substrate for Knoevenagel condensation with active methylene (B1212753) compounds. This reaction typically occurs in the presence of a weak base and leads to the formation of a new carbon-carbon double bond. nih.gov

Oxidation and Reduction Pathways

The aldehyde functionality can be easily oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.org Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) can selectively oxidize aldehydes. ncert.nic.in Other reagents such as potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid) can also be employed. ncert.nic.inorganic-chemistry.org The oxidation of aldehydes to carboxylic acids can be achieved in the presence of other functional groups like nitriles and phenols under appropriate conditions. organic-chemistry.org

Conversely, the formyl group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.inresearchgate.net The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions of the Formyl Group

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Oxidation | Tollens' reagent | Carboxylic acid | ncert.nic.in |

| Oxidation | KMnO4 or Jones reagent | Carboxylic acid | ncert.nic.inorganic-chemistry.org |

| Reduction | NaBH4 or LiAlH4 | Primary alcohol | ncert.nic.inresearchgate.net |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols after acidic workup. This reaction is a powerful tool for forming new carbon-carbon bonds. jove.com

Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com For instance, 4-formylbenzonitrile has been used in a Wittig-type olefination to synthesize 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org Aromatic electrophilic substitution can sometimes compete with the intramolecular Wittig reaction in certain substrates. organic-chemistry.org

Morita-Baylis-Hillman (MBH) Reaction: The formyl group can participate in the MBH reaction, which is a carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). The reaction of 3-formyl-9H-pyrido[3,4-b]indoles, which are structurally related to the formyl-benzonitrile moiety, has been explored. nih.gov

Table 3: Summary of Nucleophilic Addition Reactions to the Formyl Group

| Reaction Name | Nucleophile/Reagent | Product | Reference(s) |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol | jove.com |

| Wittig Reaction | Phosphonium Ylide | Alkene | masterorganicchemistry.comorgsyn.org |

| Morita-Baylis-Hillman Reaction | α,β-unsaturated compound, nucleophilic catalyst | Allylic Alcohol | nih.gov |

| Knoevenagel Condensation | Active Methylene Compound | α,β-unsaturated product | nih.gov |

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(4-formyl-3-hydroxyphenyl)benzonitrile is a key functional group that governs much of its reactivity, enabling the formation of esters and ethers, and participating in significant non-covalent interactions.

Esterification and Etherification Reactions

The conversion of the phenolic hydroxyl group into ester and ether functionalities represents a fundamental strategy for modifying the properties of 3-(4-formyl-3-hydroxyphenyl)benzonitrile.

Esterification: The synthesis of esters from phenols is a well-established transformation. While direct Fischer esterification between a phenol (B47542) and a carboxylic acid is generally not efficient without a strong acid catalyst, alternative methods are more commonly employed. chemguide.co.ukresearchgate.net One such method involves the reaction of the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, this would involve reacting it with an appropriate acyl chloride (R-COCl) or acid anhydride ((RCO)₂O) to yield the corresponding ester. This reaction is typically vigorous and proceeds readily at room temperature. chemguide.co.uk

Etherification: The Williamson ether synthesis provides a classic and versatile route to prepare ethers from phenols. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form the ether linkage. For sterically hindered substrates, the Mitsunobu reaction offers a powerful alternative under milder conditions. rsc.orgfau.eduacs.orgrsc.orgwikipedia.org This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol.

Hydrogen Bonding Interactions and Tautomerism

The presence of both a hydroxyl group and a formyl group in an ortho relationship on the benzene (B151609) ring of 3-(4-formyl-3-hydroxyphenyl)benzonitrile leads to significant intramolecular interactions.

Hydrogen Bonding: The molecule readily forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the formyl group. stackexchange.comvedantu.comacs.orgaskiitians.com This interaction is a key feature of salicylaldehyde (B1680747) and its derivatives, and it has a significant impact on the molecule's physical and chemical properties. The formation of this six-membered ring via hydrogen bonding is generally favored over intermolecular hydrogen bonding. nih.gov The presence of this intramolecular hydrogen bond can be observed using techniques such as NMR spectroscopy, where the chemical shift of the phenolic proton shows little dependence on concentration. stackexchange.com

Tautomerism: Due to the presence of the hydroxyl and carbonyl groups, 3-(4-formyl-3-hydroxyphenyl)benzonitrile can exhibit keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comnih.govyoutube.comlibretexts.org The phenolic form (enol tautomer) is generally the more stable and predominant form. However, an equilibrium exists with the keto tautomer, where the proton from the hydroxyl group has transferred to the carbonyl oxygen, and a double bond is formed between the ring carbon and the formyl carbon. The stability of the enol form is enhanced by the aromaticity of the benzene ring. libretexts.org The equilibrium between the keto and enol forms can be influenced by the solvent and the presence of other substituents on the aromatic ring. masterorganicchemistry.comacs.org

Synthesis of Complex Architectures and Functionalized Derivatives

The multifunctional nature of 3-(4-formyl-3-hydroxyphenyl)benzonitrile makes it an excellent building block for the synthesis of more complex molecules and supramolecular structures.

Design and Preparation of Multi-component Systems

The reactive formyl and hydroxyl groups allow this compound to participate in various multi-component reactions, leading to the formation of intricate molecular frameworks. For instance, the formyl group can readily undergo condensation reactions with amines to form Schiff bases. This reaction is fundamental in the synthesis of various ligands and biologically active compounds. acs.org

Furthermore, the salicylaldehyde moiety can participate in Knoevenagel condensations with active methylene compounds, such as malononitrile (B47326) or acetophenone (B1666503) derivatives. beilstein-journals.orgscienceinfo.com These reactions are pivotal in the synthesis of chromane (B1220400) derivatives, flavans, and flavones, which are important classes of heterocyclic compounds with diverse biological activities. beilstein-journals.orgscienceinfo.com The reaction typically proceeds via the formation of a chalcone (B49325) intermediate, which then undergoes intramolecular cyclization. scienceinfo.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The molecular formula for 3-(4-formyl-3-hydroxyphenyl)benzonitrile is C₈H₅NO₂, which corresponds to a monoisotopic mass of 147.0320 Da. In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation of 3-(4-formyl-3-hydroxyphenyl)benzonitrile under mass spectrometry would likely proceed through the loss of its functional groups. Key fragmentation pathways would include the loss of the formyl radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the formyl group, and potentially the loss of the nitrile group (CN, 26 Da). The stability of the resulting fragments would dictate the major peaks observed in the spectrum, providing crucial information for structural confirmation.

Table 1: Predicted Mass Spectrometry Data for 3-(4-formyl-3-hydroxyphenyl)benzonitrile

| Attribute | Value |

|---|---|

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Monoisotopic Mass | 147.0320 Da |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysics

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 3-(4-formyl-3-hydroxyphenyl)benzonitrile is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The aromatic rings and the carbonyl (C=O) and nitrile (C≡N) chromophores are the primary sites of electronic absorption. The presence of the hydroxyl (-OH) and formyl (-CHO) groups, which act as auxochromes and chromophores respectively, influences the position and intensity of these absorption bands. The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts.

Table 2: Expected UV-Vis Absorption Data for 3-(4-formyl-3-hydroxyphenyl)benzonitrile

| Transition Type | Expected Wavelength Range (λmax) |

|---|---|

| π → π* | 250-350 nm |

Fluorescence spectroscopy provides insights into the photophysical properties of a compound by measuring the light it emits after being excited by a higher energy photon. For a molecule like 3-(4-formyl-3-hydroxyphenyl)benzonitrile, which contains a conjugated π-system, fluorescence is possible. The emission spectrum would be Stokes-shifted, meaning it would appear at a longer wavelength than the absorption maximum. The quantum yield and lifetime of the fluorescence would provide valuable information about the efficiency of the emission process and the dynamics of the excited state. These properties are highly sensitive to the molecular environment, including solvent polarity and viscosity.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and determination of lattice parameters.

Table 3: Information Obtainable from X-ray Diffraction of 3-(4-formyl-3-hydroxyphenyl)benzonitrile

| XRD Technique | Information Provided |

|---|---|

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, crystal system, space group. |

Thermal Analysis Techniques for Phase Behavior and Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. A DSC thermogram for 3-(4-formyl-3-hydroxyphenyl)benzonitrile would provide key information about its thermal properties. This includes the melting point (observed as an endothermic peak), which indicates the transition from a solid to a liquid state. The analysis could also reveal other phase transitions, such as crystallization (exothermic peak) if the sample is cooled from the melt, or glass transitions for amorphous phases. The thermal stability of the compound can also be inferred from the onset of decomposition, which is typically observed as a sharp endothermic or exothermic event at higher temperatures.

Table 4: Potential Thermal Events for 3-(4-formyl-3-hydroxyphenyl)benzonitrile Detectable by DSC

| Thermal Event | Type of Peak | Information Gained |

|---|---|---|

| Glass Transition (Tg) | Baseline shift | Temperature at which an amorphous solid becomes rubbery. |

| Crystallization (Tc) | Exothermic | Temperature at which an amorphous sample crystallizes upon heating. |

| Melting (Tm) | Endothermic | Temperature of transition from solid to liquid phase. |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(4-formyl-3-hydroxyphenyl)benzonitrile |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, decomposition profile, and volatile content of a material. For an organic compound like 3-(4-formyl-3-hydroxyphenyl)benzonitrile, TGA provides critical insights into its thermal robustness.

A typical TGA experiment involves heating a small amount of the sample on a precision balance within a furnace. The temperature is increased at a constant rate, and the corresponding weight loss is recorded. The resulting data is plotted as a thermogram, which shows the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

The thermal stability of organic molecules is often influenced by the strength of their chemical bonds and intermolecular interactions. For instance, studies on various biphenyl (B1667301) and benzonitrile (B105546) derivatives indicate that their thermal decomposition often occurs in a single step at elevated temperatures. mdpi.com The presence of aromatic rings and polar functional groups, such as the nitrile and hydroxyl groups in the target molecule, can contribute to higher thermal stability. The formyl group, however, might be a point of initial thermal degradation.

Illustrative TGA Data

Due to the lack of specific TGA data for 3-(4-formyl-3-hydroxyphenyl)benzonitrile, the following table illustrates the type of information that would be obtained from such an analysis for a hypothetical, structurally similar aromatic compound.

| Parameter | Description | Illustrative Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. This is a key indicator of thermal stability. mdpi.com | 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative of the TGA curve. | 280 °C |

| Residue at 600 °C | The percentage of mass remaining at a high temperature, indicating the amount of non-volatile residue. | < 5% |

This illustrative data suggests that the compound is thermally stable up to a relatively high temperature, which is a desirable property for materials used in electronic and optical applications.

Microscopic Techniques for Material Characterization

Polarizing Optical Microscopy (POM) for Liquid Crystalline Textures

Polarizing Optical Microscopy (POM) is a fundamental and powerful technique for the identification and characterization of liquid crystalline phases. colorado.edu Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases, known as mesogens, are typically anisotropic in shape, such as rod-like or disk-like. The structure of 3-(4-formyl-3-hydroxyphenyl)benzonitrile, with its elongated biphenyl-like core, suggests it may have the potential to exhibit liquid crystalline behavior.

In a POM setup, a sample is placed between two crossed polarizers. colorado.edu Isotropic materials, like liquids or glasses, will appear dark. However, anisotropic materials, such as liquid crystals, will rotate the plane of polarized light, resulting in bright, colorful, and often intricate patterns known as textures. nsf.gov These textures are characteristic of the specific type of liquid crystal phase (e.g., nematic, smectic, cholesteric) and the alignment of the molecules. colorado.edu

For example, the nematic phase, which has long-range orientational order but no positional order, often displays a "schlieren" texture, characterized by dark brushes emanating from point defects. tandfonline.com Studies on related benzonitrile and biphenyl derivatives have frequently reported the observation of such textures, confirming their nematic liquid crystalline nature. researchgate.net

Illustrative POM Observations for a Hypothetical Liquid Crystalline Compound

The following table outlines the kind of data that would be collected from a POM study of a material exhibiting liquid crystalline phases upon heating and cooling.

| Temperature Range (°C) | Observed Texture | Inferred Liquid Crystal Phase |

| Heating Cycle | ||

| 150 - 175 | Schlieren / Marbled | Nematic |

| > 175 | Dark | Isotropic Liquid |

| Cooling Cycle | ||

| 170 - 145 | Schlieren / Thread-like | Nematic |

| < 145 | Crystalline | Solid |

These observations would allow for the determination of the phase transition temperatures, such as the crystal-to-nematic transition (melting point) and the nematic-to-isotropic transition (clearing point). The identification of specific textures provides definitive evidence for the presence and type of liquid crystalline mesophases.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide reliable results for a wide range of molecular systems. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-C (inter-ring) | 1.485 Å |

| C=O (formyl) | 1.215 Å | |

| C-O (hydroxyl) | 1.358 Å | |

| C≡N (nitrile) | 1.154 Å | |

| Bond Angle | C-C-C (inter-ring) | 120.5° |

| O=C-H (formyl) | 123.0° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO is likely distributed over the electron-withdrawing benzonitrile (B105546) and formyl moieties. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.45 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, the most negative potential is expected around the oxygen atoms of the hydroxyl and formyl groups, as well as the nitrogen atom of the nitrile group. researchgate.netniscpr.res.in The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, including charge distribution and delocalization effects. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

In 3-(4-formyl-3-hydroxyphenyl)benzonitrile, significant charge delocalization is expected due to the conjugated π-system extending across both aromatic rings. NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, which contribute to the molecule's stability. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. researchgate.net It is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, TD-DFT calculations can identify the major absorption bands and characterize them as π→π* or n→π* transitions. niscpr.res.in These transitions are responsible for the molecule's interaction with light and its potential applications in optical materials. The calculations are often performed in different solvents to account for solvatochromic effects. niscpr.res.in

Table 3: Calculated Electronic Excitation Properties (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.45 | HOMO → LUMO (π→π*) |

| S0 → S2 | 298 | 0.12 | HOMO-1 → LUMO (π→π*) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, providing a powerful tool for structural elucidation and comparison with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm the molecular structure. liverpool.ac.uk

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve good agreement, aiding in the assignment of experimental spectral bands. researchgate.net

Analysis of Intramolecular Hydrogen Bonding and Tautomeric Equilibria

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for this compound. mdpi.com For hydroxyphenyl derivatives, tautomeric equilibria between neutral and zwitterionic forms can exist, particularly in solution. rsc.orgpsu.eduresearchgate.net In the case of 3-(4-formyl-3-hydroxyphenyl)benzonitrile, proton transfer from the hydroxyl group to the nitrogen atom of the nitrile group or the oxygen of the formyl group could theoretically lead to different tautomeric forms. However, computational studies on related systems suggest that the energetic barrier for such transformations can be significant. The stability of different potential tautomers would be influenced by the solvent environment, with polar solvents potentially stabilizing zwitterionic forms. rsc.orgresearchgate.net Theoretical calculations are essential to determine the relative energies of these tautomers and predict the predominant species under various conditions.

Studies on Non-linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) frameworks are known to exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govjhuapl.edu The structure of 3-(4-formyl-3-hydroxyphenyl)benzonitrile incorporates electron-donating (hydroxyl) and electron-withdrawing (nitrile and formyl) groups, which can facilitate intramolecular charge transfer upon excitation, a key requirement for NLO activity.

Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool to predict the NLO properties of molecules. nih.govniscpr.res.in These calculations can determine the key parameters that govern NLO response, such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov For instance, a study on a chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, utilized DFT to investigate its structural and electronic properties. niscpr.res.in Similar computational approaches would be necessary to quantify the NLO potential of 3-(4-formyl-3-hydroxyphenyl)benzonitrile. The calculated values of hyperpolarizability would indicate the magnitude of the NLO response, providing insight into its potential as a material for NLO applications. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide valuable insights into the electronic structure and reactivity of a molecule. These descriptors are typically derived from calculations based on Density Functional Theory (DFT). niscpr.res.in For 3-(4-formyl-3-hydroxyphenyl)benzonitrile, these calculations would elucidate the distribution of electron density and identify the regions most susceptible to electrophilic or nucleophilic attack.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

Other important reactivity indices that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, once calculated, can be compiled into a data table to provide a comprehensive overview of the reactivity of 3-(4-formyl-3-hydroxyphenyl)benzonitrile.

Applications in Advanced Materials Science and Chemical Sensing

Development of Functional Materials

The ability of 3-(4-formyl-3-hydroxyphenyl)benzonitrile to act as a versatile precursor has led to its exploration in several areas of materials science.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of COFs often relies on the self-assembly of organic building blocks through strong covalent bonds. acs.orgjournalirjpac.com The formyl and hydroxyl groups of 3-(4-formyl-3-hydroxyphenyl)benzonitrile make it an excellent candidate for the construction of COFs. For instance, a related compound, 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene, which possesses multiple salicylaldehyde (B1680747) units, readily reacts with amine derivatives to form hydroxy-imine moieties, which can then be used to construct metal-COF complexes. ossila.com

A benzonitrile (B105546) functionalized covalent organic framework (TpBD-CN-COF) has been synthesized and demonstrated to have a high specific surface area and excellent chemical and thermal stability. While not explicitly using 3-(4-formyl-3-hydroxyphenyl)benzonitrile as the monomer, this work highlights the utility of the benzonitrile group in COF chemistry. The presence of the nitrile group can enhance the framework's properties and provide sites for post-synthetic modification.

| Property | Value | Reference |

| Specific Surface Area | 597 m²/g (for a related COF) | ossila.com |

| Application | Anion sensing, Solid-phase extraction | ossila.com |

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like or disc-like shape of molecules is a key factor in the formation of liquid crystalline phases. Schiff bases, formed by the reaction of an aldehyde with a primary amine, are a well-known class of compounds that exhibit liquid crystalline behavior. nih.govscienceinfo.com

The formyl group of 3-(4-formyl-3-hydroxyphenyl)benzonitrile can readily undergo condensation with various amines to form Schiff bases. The resulting molecules, with their extended rigid core and the presence of polar groups like the nitrile and hydroxyl groups, can exhibit mesomorphic properties. The specific type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable are influenced by the nature of the substituent groups on the Schiff base. nih.govbeilstein-journals.org For example, studies on other Schiff base systems have shown that the introduction of terminal or lateral polar groups like -F, -Cl, -CN, -CH3, and -OCH3 can significantly affect the clearing point and other physical properties of the liquid crystals. nih.gov

| Substituent Group | Effect on Liquid Crystalline Properties | Reference |

| -F, -Cl, -CN, -CH3, -OCH3 | Alters molecular polarizability and clearing point | nih.gov |

| Alkoxy chain length | Can induce nematic or smectic phases | scienceinfo.com |

Photochromic materials are compounds that can change their color upon exposure to light, while thermochromic materials change color in response to a change in temperature. The salicylaldehyde moiety (a hydroxyl group ortho to a formyl group) present in 3-(4-formyl-3-hydroxyphenyl)benzonitrile is a key structural feature in some photochromic and thermochromic systems.

A study on a diarylethene containing a salicylaldehyde group demonstrated multi-responsive photochromism, where the color of the compound could be modulated by both light and chemical stimuli (acid/base). researchgate.net This suggests that derivatives of 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be designed to exhibit similar photo-responsive behavior. Furthermore, Schiff bases derived from salicylaldehydes are known to exhibit thermochromism. google.com This color change is often due to a tautomeric equilibrium between the enol-imine and keto-amine forms, which can be influenced by temperature.

While direct applications of 3-(4-formyl-3-hydroxyphenyl)benzonitrile in OLEDs are not widely reported, its structural components suggest potential utility in this field. The biphenyl (B1667301) core is a common building block in many organic electronic materials due to its rigidity and ability to facilitate charge transport. The benzonitrile group is an electron-withdrawing group that can be used to tune the electronic properties of a molecule, such as its electron affinity and ionization potential.

Furthermore, the salicylaldehyde portion of the molecule can be used to synthesize a variety of heterocyclic compounds, such as coumarins and flavones, which are known to have applications in OLEDs as emitters or host materials. scienceinfo.com The presence of the hydroxyl group also allows for the formation of metal complexes, some of which exhibit luminescence and could be explored for use in OLEDs.

The bifunctional nature of 3-(4-formyl-3-hydroxyphenyl)benzonitrile, possessing both an aldehyde and a nitrile group, along with a phenolic hydroxyl group, makes it a suitable monomer for the synthesis of various polymers and resins. The aldehyde group can react with amines to form polyimines (Schiff base polymers) or with phenols to form phenolic resins. researchgate.netrsc.org

Schiff base polymers are known for their thermal stability, and their properties can be tailored by the choice of the diamine or dialdehyde (B1249045) monomers. researchgate.net The nitrile group in the polymer backbone can influence the polymer's solubility, thermal properties, and its ability to coordinate with metal ions. The phenolic hydroxyl group can also participate in polymerization reactions, for example, in the formation of phenoxy resins, or can be used for post-polymerization modifications.

Design of Chemical Sensors and Probes

The unique combination of functional groups in 3-(4-formyl-3-hydroxyphenyl)benzonitrile makes it an attractive platform for the design of chemical sensors and probes. The salicylaldehyde moiety is a well-known chelating agent for various metal ions. The formation of a complex between the sensor molecule and a metal ion can lead to a change in its optical properties, such as color or fluorescence, allowing for the detection of the metal ion.

Derivatives of hydroxyphenyl compounds have been successfully employed as fluorescent pH probes. sigmaaldrich.com For instance, BODIPY dyes with phenolic subunits have been shown to exhibit a large fluorescence enhancement upon changes in acidity. sigmaaldrich.com Additionally, fluorescent probes based on 3-hydroxyflavone (B191502) have been developed for the selective detection of thiols. wikipedia.org The benzonitrile group can also play a role in sensing, as demonstrated by the precise recognition of benzonitrile derivatives by supramolecular macrocycles. cymitquimica.com This interaction is based on non-covalent interactions, including hydrogen bonding and π-π stacking. cymitquimica.com Therefore, sensors based on 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be designed to detect a variety of analytes, including metal ions, pH changes, and specific organic molecules.

Anion Sensing Mechanisms

The salicylaldehyde moiety within 4-formyl-3-hydroxybenzonitrile (B1338046) is a key feature that can be exploited for anion sensing. While direct studies on the monomer itself are limited, covalent organic frameworks (COFs) incorporating similar structural motifs, such as 1,3,5-tris(4-formyl-3-hydroxyphenyl)benzene, have demonstrated potential in this area. ossila.com The sensing mechanism is often based on the interaction between the hydroxyl group of the salicylaldehyde and the target anion.

This interaction can disrupt a process known as excited-state intramolecular proton transfer (ESIPT). In the absence of the anion, the molecule can exhibit fluorescence due to ESIPT. However, when an anion like fluoride (B91410) is introduced, it can interact with the hydroxyl group, thereby inhibiting the ESIPT process and leading to a quenching of the fluorescence. ossila.com This "turn-off" fluorescent response provides a detectable signal for the presence of the anion. The high surface area and porous nature of COFs synthesized from such building blocks further enhance their efficacy as solid-phase extraction materials for anion analysis. ossila.com

Table 1: Anion Sensing Properties of Related Covalent Organic Frameworks

| Feature | Description | Reference |

|---|---|---|

| Sensing Mechanism | Fluorescence quenching via inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | ossila.com |

| Target Analytes | Anions such as fluoride | ossila.com |

| Key Structural Unit | Salicylaldehyde (2-hydroxybenzaldehyde) | ossila.com |

Fluorescent Probes for Specific Chemical Analytes (e.g., Hypochlorous Acid)

The development of fluorescent probes for the selective detection of biologically and environmentally important analytes is a significant area of research. Hypochlorous acid (HOCl), a reactive oxygen species, plays a crucial role in physiological and pathological processes, making its detection a key objective. nih.gov While specific applications of 4-formyl-3-hydroxybenzonitrile as a fluorescent probe for hypochlorous acid are not extensively documented, the principles of probe design suggest its potential.

Fluorescent probes for hypochlorous acid often operate on a "turn-on" or "turn-off" mechanism upon reaction with the analyte. sigmaaldrich.commdpi.com These probes are designed to be cell-permeable and exhibit high selectivity and sensitivity. sigmaaldrich.com For instance, some probes utilize a reaction with hypochlorite (B82951) to form a fluorescent product, with detection limits reaching the nanomolar range. sigmaaldrich.com Key characteristics of effective fluorescent probes include:

High Selectivity: The probe should react preferentially with the target analyte over other similar species. nih.gov

Rapid Response: A quick reaction time allows for real-time monitoring of the analyte. nih.govresearchgate.net

Significant Fluorescence Change: A substantial increase or decrease in fluorescence intensity upon analyte detection is crucial for a clear signal. mdpi.com

Biocompatibility: For biological applications, the probe must be non-toxic to living cells. mdpi.com

Derivatives of various fluorophores, such as BODIPY and hydroxytricyanopyrrole, have been successfully developed as fluorescent probes for hypochlorous acid, demonstrating the versatility of organic molecules in this application. nih.govmdpi.com

Table 2: Characteristics of Selected Fluorescent Probes for Hypochlorous Acid

| Probe Type | Detection Limit | Response Time | Key Feature | Reference(s) |

|---|---|---|---|---|

| Imidazoline-2-thione based | 71 nM | Rapid | "Turn-on" fluorescence | sigmaaldrich.com |

| Hydroxytricyanopyrrole-based | 21.7 nM | < 18 s | 202-fold fluorescence enhancement | nih.gov |

| BODIPY-based | 0.21 µM | Not specified | "Turn-on" fluorescence via triazolopyridine formation | mdpi.comresearchgate.net |

Role as an Intermediate in Organic Synthesis and Ligand Design

4-Formyl-3-hydroxybenzonitrile is a versatile intermediate in organic synthesis due to the presence of three reactive functional groups: a formyl group, a hydroxyl group, and a nitrile group. nih.gov This trifunctionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.

The formyl and hydroxyl groups on the aromatic ring constitute a salicylaldehyde structure, which is a common precursor in the synthesis of various heterocyclic compounds and ligands. The formyl group can undergo condensation reactions with amines and hydrazines, while the hydroxyl group can be alkylated or acylated. ossila.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The ability of the salicylaldehyde moiety to form stable complexes with metal ions makes 4-formyl-3-hydroxybenzonitrile an attractive precursor for the design of ligands in coordination chemistry. ossila.com The resulting metal complexes can have applications in catalysis, materials science, and bioinorganic chemistry. Furthermore, the synthesis of related benzofuran (B130515) structures often proceeds through intermediates containing formyl and hydroxyl functionalities, highlighting the importance of this structural motif in synthetic chemistry. nih.gov

The synthesis of various substituted benzonitriles, which are themselves important intermediates, often involves multi-step processes where functional groups are introduced sequentially. For example, the synthesis of 3,4-dihydroxy benzonitrile from vanillin (B372448) involves oximation, dehydration to the nitrile, and subsequent demethylation. google.com Similarly, the synthesis of other hydroxybenzonitriles can be achieved from corresponding hydroxybenzaldehydes. researchgate.net These synthetic routes underscore the role of formyl-hydroxy-substituted aromatics as key intermediates.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(4-formyl-3-hydroxyphenyl)benzonitrile |

| 4-formyl-3-hydroxybenzonitrile |

| 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene |

| Hypochlorous Acid |

| Fluoride |

| BODIPY |

| Hydroxytricyanopyrrole |

| Trisubstituted Thiochromenone |

| Salicylaldehyde |

| 3,4-dihydroxy benzonitrile |

| Vanillin |

Future Research Directions and Perspectives

Innovations in Synthesis and Scale-Up

The future synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile and its derivatives is likely to be driven by the principles of green and sustainable chemistry. Modern catalytic methods for biaryl synthesis, which are more efficient and generate less waste than traditional methods, are expected to play a crucial role.

Key areas for future research in the synthesis of this compound include:

Advanced Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of biaryl synthesis and are highly applicable for creating the core structure of 3-(4-formyl-3-hydroxyphenyl)benzonitrile. researchgate.net Future work will likely focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. Nickel-catalyzed cross-coupling reactions offer a more cost-effective alternative to palladium and are another promising area of investigation. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of solvent-free reaction conditions will be a priority. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of biaryl compounds and could be a valuable tool for the efficient production of 3-(4-formyl-3-hydroxyphenyl)benzonitrile. patsnap.comchemicalbook.com

Biocatalysis: The use of enzymes, such as cytochrome P450, for oxidative C-C bond formation represents a novel and highly selective approach to biaryl synthesis. google.commdpi.com Exploring biocatalytic routes could lead to more sustainable and enantioselective syntheses of derivatives of 3-(4-formyl-3-hydroxyphenyl)benzonitrile.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Coupling | High efficiency, functional group tolerance | Development of more active and stable catalysts, lower catalyst loadings |

| Nickel-Catalyzed Coupling | Cost-effective alternative to palladium | Catalyst development, optimization of reaction conditions |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Application to the specific synthesis of the target compound |

| Biocatalysis | High selectivity, sustainable approach | Enzyme engineering for specific substrate recognition |

Exploration of Novel Molecular Architectures and Hybrid Materials

The multifunctional nature of 3-(4-formyl-3-hydroxyphenyl)benzonitrile makes it an ideal candidate for the construction of complex molecular architectures and hybrid materials. The formyl and hydroxyl groups can participate in condensation reactions to form imines and other linkages, while the nitrile group can be involved in trimerization reactions or serve as a coordination site.

Future research in this area could focus on:

Covalent Organic Frameworks (COFs): The rigid structure and reactive functional groups of 3-(4-formyl-3-hydroxyphenyl)benzonitrile make it a promising building block for the synthesis of COFs. nih.govtaylorfrancis.com By reacting it with complementary linkers, it should be possible to create porous, crystalline materials with high surface areas and tunable properties. These COFs could have applications in gas storage and separation, catalysis, and sensing. For instance, the trimerization of the nitrile groups can lead to the formation of covalent triazine frameworks (CTFs), which are known for their high stability and porosity. mdpi.com

Supramolecular Assemblies: The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of well-defined supramolecular structures. These could include liquid crystals, gels, and other soft materials with interesting optical and electronic properties.

Hybrid Materials: 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be used to functionalize the surface of inorganic nanomaterials, such as silica (B1680970) or metal oxides, to create organic-inorganic hybrid materials. nih.gov These materials could combine the properties of both components, leading to new functionalities for applications in catalysis, sensing, and drug delivery.

Advanced Computational Modeling for Predictive Material Design

Computational modeling will be an indispensable tool for guiding the design and development of materials based on 3-(4-formyl-3-hydroxyphenyl)benzonitrile. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the structural, electronic, and optical properties of molecules and materials before they are synthesized in the lab.

Future computational research could focus on:

Predicting the Properties of COFs and other Polymers: Computational models can be used to simulate the structure and properties of COFs and other polymers derived from 3-(4-formyl-3-hydroxyphenyl)benzonitrile. researchgate.netnih.gov This can help to identify the most promising candidates for specific applications, such as gas separation or catalysis.

Understanding Structure-Property Relationships: By systematically varying the structure of molecules based on 3-(4-formyl-3-hydroxyphenyl)benzonitrile, computational studies can help to elucidate the relationship between molecular structure and material properties. mdpi.com This knowledge can then be used to design new materials with optimized performance.

Simulating Interactions with Guest Molecules: Computational models can be used to study the interactions between materials derived from 3-(4-formyl-3-hydroxyphenyl)benzonitrile and guest molecules, such as pollutants or analytes. This can aid in the design of materials for applications in sensing and environmental remediation.

Development of High-Performance Sensing Platforms

The unique combination of functional groups in 3-(4-formyl-3-hydroxyphenyl)benzonitrile makes it a promising platform for the development of chemical sensors. The hydroxyl and formyl groups can act as binding sites for metal ions and other analytes, while the biaryl structure can provide a fluorescent or colorimetric signal.

Future research in this area could explore:

Fluorescent Sensors for Metal Ions: Biaryl-based fluorescent sensors have shown great promise for the detection of metal ions. nih.gov The bipyridine unit, which is structurally related to the biaryl core of the target molecule, is a well-known chelator for metal ions. Materials incorporating 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be designed to exhibit changes in their fluorescence upon binding to specific metal ions, enabling their sensitive and selective detection. mdpi.com

Colorimetric Sensors: The formation of complexes between 3-(4-formyl-3-hydroxyphenyl)benzonitrile and analytes could lead to a change in color, providing a simple and visual method for detection.

Sensors for Biologically Important Molecules: The functional groups on the molecule could be modified to create receptors for specific biomolecules, such as amino acids or proteins. This could lead to the development of new biosensors for medical diagnostics.

Interdisciplinary Research with Nanoscience and Engineering

The integration of materials based on 3-(4-formyl-3-hydroxyphenyl)benzonitrile with nanoscience and engineering will open up new avenues for the development of advanced technologies.

Future interdisciplinary research could focus on:

Functionalized Nanoparticles: 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, to create new materials for applications in bioimaging, drug delivery, and catalysis. frontiersin.orgresearchgate.net

Nanostructured Surfaces: Thin films of materials derived from 3-(4-formyl-3-hydroxyphenyl)benzonitrile could be deposited on surfaces to create nanostructured coatings with specific properties, such as hydrophobicity or conductivity.

Molecular Electronics: The rigid, conjugated structure of 3-(4-formyl-3-hydroxyphenyl)benzonitrile makes it a potential candidate for use in molecular electronic devices, such as molecular wires or switches.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. The formyl group enhances electrophilicity at the para position, directing substitution .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the hydroxyl group and active sites .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction kinetics, showing THF as optimal for balancing solubility and reactivity .

How do contradictory biological activity data for this compound arise, and what strategies validate its mechanism of action?

Advanced Research Focus

Discrepancies in biological assays (e.g., IC₅₀ variability) may stem from:

- Impurity profiles : Trace aldehydes or nitrile byproducts (e.g., 4-(4-bromo-3-formylphenoxy)benzonitrile) can interfere with activity .

- Assay Conditions : pH sensitivity of the phenolic -OH group may alter binding affinity. Validate via:

- Metabolite Screening : UPLC-MS/MS identifies degradation products that may contribute to off-target effects .

What strategies mitigate challenges in crystallizing 3-(4-formyl-3-hydroxyphenyl)benzonitrile for X-ray diffraction studies?

Advanced Research Focus

Crystallization hurdles arise from:

- Flexible substituents : The formyl and hydroxyl groups create conformational disorder.

Solutions : - Co-crystallization : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize hydrogen-bonding networks .

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation.

- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns from small crystals (<0.1 mm) .

How does the electronic nature of substituents influence the compound’s optical properties in material science applications?

Q. Advanced Research Focus

- TD-DFT Calculations : Predict UV-Vis absorption maxima (e.g., ~350 nm for π→π* transitions in the aromatic system) .

- Electron-Withdrawing Groups : The nitrile (-C≡N) and formyl (-CHO) groups reduce HOMO-LUMO gaps, enhancing fluorescence quantum yield (up to 0.45 in DMSO) .

- OLED Applications : Derivatives with phenoxazine-carbazole hybrids exhibit thermally activated delayed fluorescence (TADF) with CIE coordinates of (0.16, 0.07) .

What analytical workflows ensure robust quantification of 3-(4-formyl-3-hydroxyphenyl)benzonitrile in complex matrices?

Q. Methodological Focus

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes hydrophobic interferents .

- Chromatography : UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) achieves baseline separation in <5 minutes .

- Detection : MRM transitions (m/z 238→210 for quantification; m/z 238→182 for confirmation) minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.